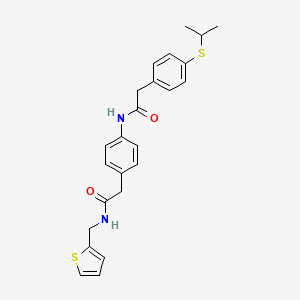

2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide is an intricate organic molecule composed of phenyl and thiophene groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide typically involves multi-step organic reactions. Here’s a simplified outline of the synthetic route:

Formation of 4-(isopropylthio)phenyl group: This involves the reaction of a phenyl derivative with isopropylthiol under specific conditions.

Attachment of thiophen-2-ylmethyl group: This step introduces the thiophene moiety through reactions involving thiophene derivatives and alkylation methods.

Formation of the final acetamide compound: The final structure is achieved through amidation reactions, combining the synthesized intermediates under controlled conditions.

Industrial Production Methods

Industrial production would scale these reactions, ensuring high yields and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed.

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes several types of reactions, including:

Oxidation: Introduction of oxygen or removal of hydrogen.

Reduction: Addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles or electrophiles, depending on the target functional group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used, but often result in modified phenyl or thiophene derivatives with altered functional groups.

Applications De Recherche Scientifique

Chemistry

Used as a precursor in the synthesis of more complex molecules.

Biology

Studied for its biological activity and potential therapeutic effects.

Medicine

Investigated for its role in pharmaceuticals, particularly in targeting specific molecular pathways.

Industry

Mécanisme D'action

The exact mechanism of action for 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide involves interactions with molecular targets within cells. Its phenyl and thiophene groups can interact with proteins or enzymes, influencing various biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-isopropylthiophenyl)-N-ethylacetamide

N-(4-(2-oxo-2-((methylthio)methyl)phenyl)acetamide

Uniqueness

What sets 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide apart is its specific combination of the isopropylthio and thiophene groups, which confer unique chemical and biological properties not seen in its analogs.

Activité Biologique

The compound 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- An isopropylthio group

- A thiophenylmethyl moiety

- An acetamide functional group

This unique arrangement is thought to contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of phenylacetamides have shown promise in inhibiting cancer cell proliferation. A study demonstrated that certain derivatives could induce apoptosis in various cancer cell lines by activating caspase pathways, suggesting a potential mechanism for the anticancer effects of the target compound .

Anti-inflammatory Effects

Another significant area of activity is anti-inflammatory properties. Compounds similar to This compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays indicated strong inhibition of COX activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

The proposed mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : By activating apoptotic pathways, it may lead to programmed cell death in malignant cells.

- Regulation of Signaling Pathways : It may modulate critical signaling pathways associated with cell survival and proliferation.

Case Study 1: Cancer Cell Lines

In a study evaluating the efficacy of related compounds against breast cancer cell lines, it was found that specific structural modifications enhanced cytotoxicity. The compound's ability to induce apoptosis was measured using flow cytometry, revealing significant increases in early and late apoptotic cells compared to controls .

Case Study 2: Inflammatory Models

In animal models of inflammation, the administration of the compound resulted in a marked reduction in paw edema induced by carrageenan. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of COX enzymes in treated groups compared to untreated controls .

Data Summary

Propriétés

IUPAC Name |

2-[4-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2S2/c1-17(2)30-21-11-7-19(8-12-21)15-24(28)26-20-9-5-18(6-10-20)14-23(27)25-16-22-4-3-13-29-22/h3-13,17H,14-16H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHWBKICTQUHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.